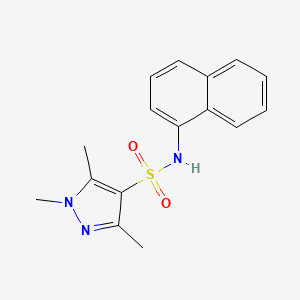![molecular formula C19H20N2O2 B7682810 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one, also known as MMPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPI belongs to the class of imidazolidinone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
科学研究应用
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-tumor effects by inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important for the growth and spread of tumors.
作用机制
The mechanism of action of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one involves the inhibition of specific enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a critical role in various biological processes such as tissue remodeling, wound healing, and angiogenesis. This compound has been shown to selectively inhibit the activity of MMP-2, MMP-9, and MMP-14, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and invasion of cancer cells by targeting MMPs. In addition, this compound has been shown to inhibit angiogenesis, which is important for the growth and spread of tumors.
实验室实验的优点和局限性
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. This compound has also been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. For example, this compound may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one. One area of research is the development of this compound analogs with improved potency and selectivity for specific MMPs. Another area of research is the investigation of the synergistic effects of this compound with other anti-cancer drugs. In addition, the potential use of this compound as a therapeutic agent for various inflammatory diseases and cancer is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological activities of this compound is an important area of research that will enhance our understanding of the role of MMPs in various biological processes.
合成方法
The synthesis of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one involves the reaction of 2-phenyl-1,2,3,4-tetrahydroimidazo[4,5-b]pyridin-6-one with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-methylbenzoyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
属性
IUPAC Name |
3-methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-6-8-15(11-14)12-17(22)21-13-18(23)20(2)19(21)16-9-4-3-5-10-16/h3-11,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXILNBRGPVQDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(=O)N(C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)
![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)


![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

